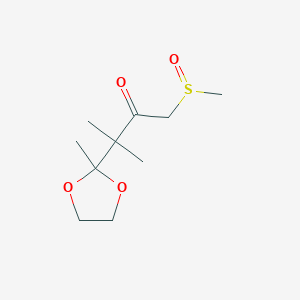
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfinyl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfinyl)-2-butanone is an organic compound with a complex structure that includes a dioxolane ring, a sulfinyl group, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfinyl)-2-butanone typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a thioether using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring specific catalysts and controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfinyl)-2-butanone can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfinyl)-2-butanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfinyl)-2-butanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylthio)-2-butanone: Similar structure but with a thioether group instead of a sulfinyl group.
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfonyl)-2-butanone: Similar structure but with a sulfone group instead of a sulfinyl group.
Uniqueness
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-(methylsulfinyl)-2-butanone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the dioxolane ring and the sulfinyl group also contributes to its unique properties and applications.
Propiedades
Número CAS |
19860-49-2 |
|---|---|
Fórmula molecular |
C10H18O4S |
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
3-methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-methylsulfinylbutan-2-one |
InChI |
InChI=1S/C10H18O4S/c1-9(2,8(11)7-15(4)12)10(3)13-5-6-14-10/h5-7H2,1-4H3 |
Clave InChI |
VSPFWSFEYHVPQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C(C)(C)C(=O)CS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


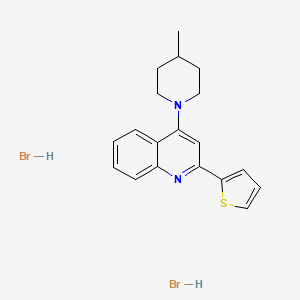
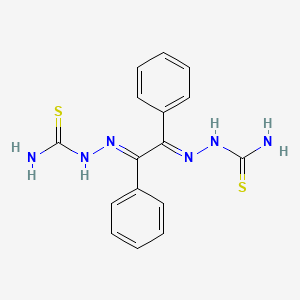
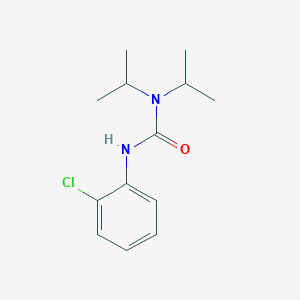
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
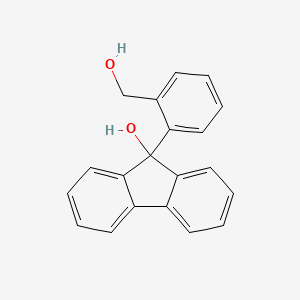

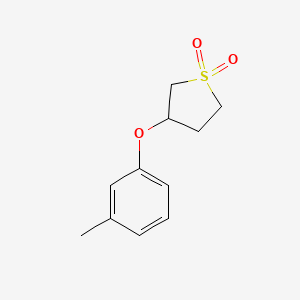



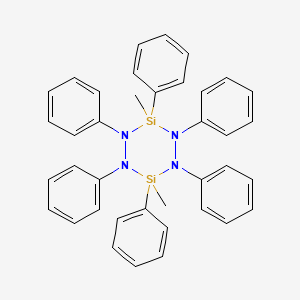
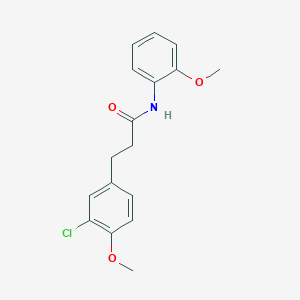
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

